2-(2-Methyloxiranyl)thiazole
Description
2-(2-Methyloxiranyl)thiazole (CAS: 216503-31-0) is a heterocyclic compound with the molecular formula C₆H₇NOS and a molar mass of 141.19 g/mol. Its structure features a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted with a 2-methyloxiranyl (epoxide) group. The compound’s density is reported as 1.288 g/cm³, and its synthetic routes likely involve modifications of classic thiazole synthesis methods, such as the Hantzsch reaction .
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-(2-methyloxiran-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H7NOS/c1-6(4-8-6)5-7-2-3-9-5/h2-3H,4H2,1H3 |
InChI Key |
DGJPPIRCJMUOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent-Driven Structural and Functional Variations
Thiazole derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., bromine in 9c): Enhance antifungal activity by improving target binding .
- Hydrazinyl/Acetylene Moieties (e.g., compound 7): Introduce H-bonding capacity, improving solubility and crystal stability .
- Epoxide Group (this compound): May confer reactivity useful in covalent inhibitor design .
Key Insights :
- Antifungal Activity : Compound 9c’s bromophenyl group enhances π-π stacking with fungal enzyme targets .
- Enzyme Induction: 2-Phenylbenzothiazoles with 4'-substituents (e.g., cyano) show organ-selective effects .
- HIV-1 RT Inhibition : Methoxyphenyl substitutions at the thiazole’s 4-position improve dual inhibitory capacity .
Pharmacological and Toxicological Considerations
- Cytotoxicity: Thiazole derivatives like those in exhibit low toxicity against normal cells (e.g., MRC-5), suggesting a favorable therapeutic index .
- Structural Stability: Non-planar thiazoles (e.g., compound 7) with H-bonding networks show improved pharmacokinetic profiles compared to planar analogs .
- Epoxide Reactivity : this compound’s epoxide group may pose metabolic challenges but could be leveraged for targeted covalent drug design .
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